molecular formula C13H16ClF3N2O B6362085 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine CAS No. 1240573-38-9

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine

Cat. No.: B6362085
CAS No.: 1240573-38-9
M. Wt: 308.73 g/mol
InChI Key: QKXBYOZSTDWNOD-UHFFFAOYSA-N
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Description

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a chlorinated and trifluoromethoxylated phenyl group.

Preparation Methods

The synthesis of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine typically involves several steps:

Chemical Reactions Analysis

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include bases for substitution reactions and oxidizing or reducing agents for redox reactions.

Scientific Research Applications

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine can be compared with similar compounds such as:

Properties

IUPAC Name

1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2O/c1-9-7-18-4-5-19(9)8-10-2-3-12(11(14)6-10)20-13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXBYOZSTDWNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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